molecular formula C13H18N2OS B13014254 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B13014254
M. Wt: 250.36 g/mol
InChI Key: BIVKQQKNEXZESP-UHFFFAOYSA-N
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Description

This compound features a piperidine ring linked to an ethanone group and a 6-mercapto-2-methylpyridine moiety. The thiol (-SH) and methyl (-CH₃) substituents on the pyridine ring may influence its physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

1-[2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2OS/c1-9-11(6-7-13(17)14-9)12-5-3-4-8-15(12)10(2)16/h6-7,12H,3-5,8H2,1-2H3,(H,14,17)

InChI Key

BIVKQQKNEXZESP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=S)N1)C2CCCCN2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 6-mercapto-2-methylpyridine with piperidine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound with a piperidine ring substituted with a mercapto group and a methylpyridine moiety. The molecular formula is C14H20N2OSC_{14}H_{20}N_2OS. This compound's uniqueness arises from the combination of a piperidine ring with a methylpyridine and a thiol group, potentially leading to distinct biological activities. Compounds containing thiol groups often exhibit significant biological activities.

Potential Applications

  • The compound has potential applications in various fields.
  • Studies on the interactions of this compound with biological targets are essential for understanding its pharmacological profile.
  • Potential studies include interactions with biological targets to understand its pharmacological profile.

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Properties
1-(2-(4-Mercaptobenzyl)piperidin-1-yl)ethanoneBenzyl mercapto groupEnhanced lipophilicity
1-(2-(5-Mercapto-pyrimidin-4-yl)piperidin-1-yl)ethanonePyrimidine ringPotential antiviral activity
1-(2-(3-Mercaptoquinolin-4-yl)piperidin-1-yl)ethanoneQuinoline moietyUnique fluorescence properties

Mechanism of Action

The mechanism of action of 1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the piperidine and pyridine rings can interact with various receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural motifs with several derivatives, including piperidine-ethanone backbones and substituted pyridine or heterocyclic systems. Key analogs include:

Compound Name Substituents (Pyridine/Other Rings) Molecular Weight Key Features Biological Activity (if reported)
1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone (Target) 6-SH, 2-CH₃ pyridine Not provided Thiol, methyl Not reported in evidence
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole, aryl Varies by aryl Nitrogen-rich tetrazole Antibacterial, antifungal
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-ylamino)ethanone Oxadiazole, pyridine amino Not provided Oxadiazole, thiol MIC: 30.2–43.2 μg/cm³
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone F, pyrrolidine 208.23 Halogen, pyrrolidine Not tested
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 3,5-NO₂ phenyl Not provided Nitro groups Isomerization studied via VT-NMR

Physicochemical Properties

  • Stability :
    • The dinitrophenyl analog () showed temperature-dependent amide bond isomerization, with an energy barrier of ~67 kJ/mol . The target’s mercapto group may reduce rotational freedom or alter isomerization kinetics compared to nitro-substituted analogs.
  • Solubility :
    • Thiol-containing compounds often exhibit lower solubility in aqueous media than halogenated (e.g., fluoro in ) or methoxy derivatives (e.g., ).

Commercial Availability

Key Research Findings and Gaps

  • Synthetic Challenges : Thiol group instability may complicate synthesis, necessitating protective group strategies absent in fluoro or methoxy analogs.
  • Structural Insights : The 2-methyl group on pyridine could sterically hinder interactions compared to smaller substituents (e.g., F in ).

Biological Activity

1-(2-(6-Mercapto-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring, a mercapto group, and a methylpyridine moiety. The unique structural components of this compound suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2OSC_{13}H_{18}N_{2}OS. The key structural features include:

  • Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Mercapto Group : Known for its reactivity and potential biological activity.
  • Methylpyridine Moiety : Contributes to the compound's unique properties.

Biological Activities

Compounds containing thiol groups, such as the mercapto group in this compound, are known to exhibit various biological activities:

  • Antimicrobial Activity : Thiol-containing compounds have been reported to possess antimicrobial properties. For example, studies indicate that derivatives with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
  • Cytotoxic Effects : Research on related compounds has shown that they can induce apoptosis in cancer cell lines. For instance, derivatives with piperidine structures have demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines .
  • Antioxidant Properties : Some studies suggest that mercapto-containing compounds exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of piperidine-based compounds, including this compound. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Gram-positive bacteria, indicating their potential as antimicrobial agents .

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on piperidine derivatives, it was found that specific derivatives induced apoptosis in cancer cells with IC50 values as low as 0.24 μg/mL. The mechanism involved disruption of cellular membranes and induction of cell cycle arrest .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityMIC (μg/mL)
1-(2-(4-Mercaptobenzyl)piperidin-1-yl)ethanoneBenzyl mercapto groupAntimicrobial15.625
1-(2-(5-Mercato-pyrimidin-4-yl)piperidin-1-yl)ethanonePyrimidine ringAntiviral62.5
1-(2-(3-Mercaptoquinolin-4-yl)piperidin-1-yl)ethanoneQuinoline moietyFluorescence propertiesN/A

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